Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C6H15O3P. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester typically involves the reaction of diazomethane with phosphonic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include diazomethane, phosphonic acid, and isopropyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction parameters to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the diazomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates. These products have diverse applications in different fields of science and industry.
Scientific Research Applications
Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include those related to phosphonate metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
- Diisopropyl phosphonate
Uniqueness
Phosphonic acid, (diazomethyl)-, bis(1-methylethyl) ester is unique due to its diazomethyl group, which imparts distinct reactivity and properties compared to other phosphonic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62285-46-5 |
---|---|
Molecular Formula |
C7H15N2O3P |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
2-[diazomethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15N2O3P/c1-6(2)11-13(10,5-9-8)12-7(3)4/h5-7H,1-4H3 |
InChI Key |
IRMXTCCDOQWILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=[N+]=[N-])OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.